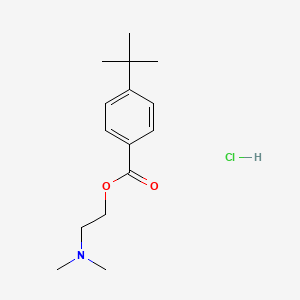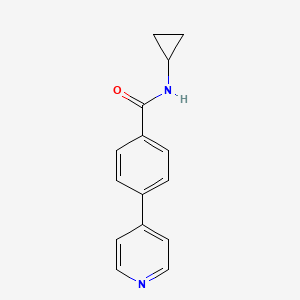![molecular formula C15H14N2O2 B4020046 2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol](/img/structure/B4020046.png)
2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol
Descripción general
Descripción
The compound "2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol" falls within the class of benzimidazole derivatives, which are of significant interest due to their versatile chemical properties and wide range of applications in various fields of chemistry and biology. The synthesis, characterization, and study of its properties have been subjects of research to understand its potential uses better.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or direct hetero-cyclization involving diamines and aldehydes. Specific synthesis pathways vary depending on the targeted benzimidazole derivative, with methods often tailored to introduce different substituents at desired positions on the benzimidazole ring.
Molecular Structure Analysis
Benzimidazole derivatives, including "2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol" , are characterized by their unique molecular structures. The benzimidazole core is a bicyclic structure consisting of fused benzene and imidazole rings. The presence of substituents such as phenoxyethanol groups can influence the molecular geometry, electronic distribution, and intramolecular interactions, leading to distinctive photophysical and chemical properties.
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including but not limited to, N-alkylation, C-alkylation, nitration, sulfonation, and hydroxylation. The chemical reactivity of "2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol" is influenced by the electron-donating or withdrawing nature of the substituents attached to the benzimidazole ring. These reactions expand the functional applicability of benzimidazole derivatives in synthesizing more complex molecules.
Physical Properties Analysis
The physical properties of benzimidazole derivatives like "2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol" are crucial for their application in various fields. These compounds typically exhibit solid-state at room temperature, with their melting points, solubility (in water and organic solvents), and thermal stability being key parameters of interest. Such properties are influenced by the molecular structure and the nature of substituents.
Chemical Properties Analysis
Benzimidazole derivatives exhibit a wide range of chemical properties, including acidity/basicity of the imidazole nitrogen, fluorescence, and the ability to form complexes with metals. These properties are exploited in various applications, including as ligands in coordination chemistry, fluorescent markers in biological studies, and as intermediates in organic synthesis.
References (Sources):
- Synthesis and spectral characterizations of benzimidazole derivatives and their complexes with metals, exploring solvent effects on complexation and the role of intramolecular hydrogen bonding in determining complex stability and structure (Tavman, 2006).
- Investigation into the crystalline structure of benzimidazole derivatives to understand the influence of substituents on the molecular geometry and interactions (Jie Liu et al., 2013).
- Detailed analysis of the antimicrobial activity of benzimidazole derivatives, highlighting the significance of substituents in determining biological activity (A. Tavman, 2018).
Propiedades
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-9-10-19-14-8-4-1-5-11(14)15-16-12-6-2-3-7-13(12)17-15/h1-8,18H,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXWKYOZMAGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-benzimidazol-2-yl)phenoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-phenoxypropanamide](/img/structure/B4019964.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B4019966.png)
![2-phenyl-2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4019983.png)
![1-(4-bromophenoxy)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4019986.png)

![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4020000.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4020007.png)
![1-(2-fluoro-4-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020013.png)


![1,2-ethanediylbis[(1-piperidinylmethyl)formamide]](/img/structure/B4020027.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4020047.png)
![(1-{[1-(2-quinolinylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4020052.png)
![1-(3,4-dichlorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4020061.png)